1-(2-Methoxypyridin-3-yl)piperazine
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Overview
Description
1-(2-Methoxypyridin-3-yl)piperazine is a heterocyclic compound that features a piperazine ring attached to a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxypyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: For large-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. Industrial methods often utilize continuous flow reactors to maintain consistent reaction conditions and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxypyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.
- Reduction of the pyridine ring can produce piperidine derivatives.
- Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(2-Methoxypyridin-3-yl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting biochemical pathways. Detailed studies on its binding affinity and interaction with molecular targets are crucial for understanding its pharmacological effects .
Comparison with Similar Compounds
- 1-(3-Methoxypyridin-2-yl)piperazine
- 1-(2-Pyridyl)piperazine
- 1-(3-Chloropyridin-2-yl)piperazine
Comparison: 1-(2-Methoxypyridin-3-yl)piperazine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(2-methoxypyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H15N3O/c1-14-10-9(3-2-4-12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |
InChI Key |
XDOYKMJTZNIPII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)N2CCNCC2 |
Origin of Product |
United States |
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